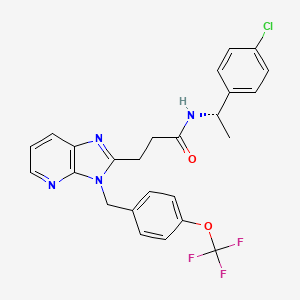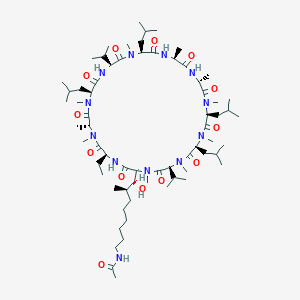
Cyanine7 maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyanine7 maleimide is a near-infrared, sulfhydryl-reactive dye. It is an analog of Cy7® maleimide and is widely used in bioconjugation and labeling of proteins with free sulfhydryl groups. This compound is particularly valuable in near-infrared (NIR) bioimaging applications, allowing for the visualization of labeled proteins in tissues, even in live organisms .
Applications De Recherche Scientifique
Cyanine7 maleimide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of fluorescent probes and dyes for various analytical techniques.
Biology: Employed in the labeling of proteins, peptides, and other biomolecules for imaging and tracking in biological systems.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in cancer research for imaging tumor cells.
Industry: Applied in the production of high-sensitivity imaging agents for use in research and clinical diagnostics .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyanine7 maleimide can be synthesized by reacting Cyanine7 dye with maleimide. The process typically involves dissolving Cyanine7 dye in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then adding maleimide under controlled conditions. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conjugation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) or gel filtration .
Analyse Des Réactions Chimiques
Types of Reactions
Cyanine7 maleimide primarily undergoes thiol-maleimide reactions, where it reacts with sulfhydryl groups in proteins and peptides. This reaction forms a stable thioether linkage, which is not reversible by reducing agents .
Common Reagents and Conditions
The reaction typically requires a degassed buffer with a pH between 6.5 and 7.5. Common reagents include tris-carboxyethylphosphine (TCEP) or dithiothreitol (DTT) to reduce disulfide bonds in proteins, ensuring the availability of free sulfhydryl groups for conjugation .
Major Products
The major product of the reaction is a protein or peptide labeled with Cyanine7 dye. This labeled biomolecule can then be used in various bioimaging applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanine7.5 NHS ester: Another near-infrared dye used for labeling amine groups in biomolecules.
Sulfo-Cyanine5.5 NHS ester: A water-soluble, sulfonated dye used for labeling proteins and peptides.
AF 430 maleimide: A green-yellow emitting dye used for labeling thiolated biomolecules .
Uniqueness
Cyanine7 maleimide is unique due to its near-infrared properties, which allow for deep tissue imaging and minimal background interference. Its high selectivity for sulfhydryl groups and stability of the formed thioether bond make it a valuable tool in bioimaging and bioconjugation applications .
Propriétés
Numéro CAS |
2120392-49-4 |
|---|---|
Nom IUPAC |
N/A |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


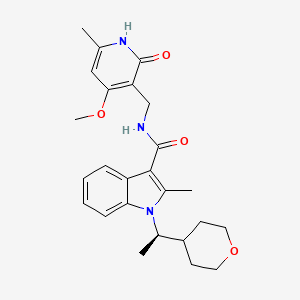

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)

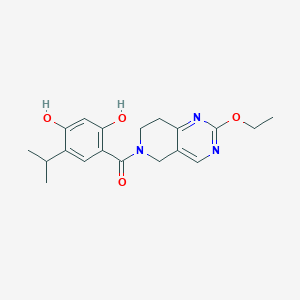

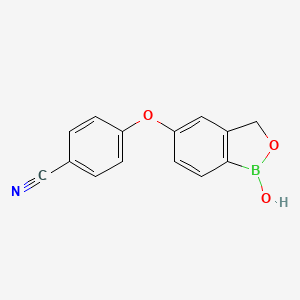
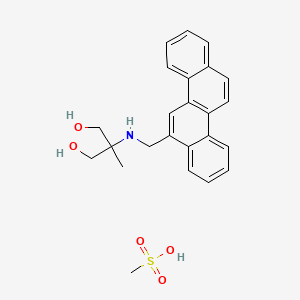
![4-[[5-[3-(2-Chloro-4-methylphenyl)-4-pyridinyl]-2-thiazolyl]amino]phenol](/img/structure/B606816.png)
